molecular formula C27H34N4O3 B2858907 Ethyl 4-(4-ethylphenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1260931-46-1

Ethyl 4-(4-ethylphenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Número de catálogo: B2858907
Número CAS: 1260931-46-1
Peso molecular: 462.594
Clave InChI: FJZIOEDEVDSTIS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the tetrahydropyrimidine class, characterized by a six-membered heterocyclic ring with two nitrogen atoms. Key structural features include:

  • Ethyl ester at position 5, contributing to lipophilicity and metabolic stability.
  • 4-Ethylphenyl group at position 4, providing steric bulk and modulating electronic properties.
  • Piperazinylmethyl substituent at position 6, with a 4-methylphenyl group on the piperazine ring.

The compound is synthesized via multi-component reactions, likely employing a Biginelli-like protocol with SnCl₂·2H₂O as a catalyst, as seen in related tetrahydropyrimidine derivatives .

Propiedades

IUPAC Name

ethyl 4-(4-ethylphenyl)-6-[[4-(4-methylphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O3/c1-4-20-8-10-21(11-9-20)25-24(26(32)34-5-2)23(28-27(33)29-25)18-30-14-16-31(17-15-30)22-12-6-19(3)7-13-22/h6-13,25H,4-5,14-18H2,1-3H3,(H2,28,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZIOEDEVDSTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC=C(C=C4)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous derivatives, emphasizing substituent effects on physicochemical and biological properties:

Compound Name & Substituents Molecular Weight logP Hydrogen Bonding (Donor/Acceptor) Key Biological Activities Synthesis Method References
Target : Ethyl 4-(4-ethylphenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ~509.6* ~3.2* 1 donor, 9 acceptors Hypothesized: Antihypertensive, CNS activity Biginelli-like reaction, SnCl₂ catalysis
Ethyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 527.02 2.88 1 donor, 9 acceptors Enhanced antibacterial activity Multi-step coupling, Vilsmeier reaction
Ethyl 4-(2-chlorophenyl)-6-{[4-(4-methoxybenzoyl)piperazin-1-yl]methyl}-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 527.02 2.35 1 donor, 9 acceptors Improved solubility (methoxy group) Sulfonylation of piperazine intermediate
Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 436.3 4.1 1 donor, 6 acceptors Anticancer, metabolic stability Biginelli reaction

Notes:

  • logP Trends : Chlorine and trifluoromethyl groups increase lipophilicity (higher logP) compared to ethyl/methyl substituents. Methoxy groups reduce logP due to polarity .
  • Hydrogen Bonding: All compounds share one donor (NH) but vary in acceptor counts due to substituents like carbonyl or methoxy groups.
  • Biological Activity : Chlorophenyl derivatives (e.g., ) show enhanced antibacterial effects, while trifluoromethyl groups (e.g., ) improve metabolic stability for anticancer applications.

Key Structural and Functional Differences:

Piperazine Substitutions :

  • The target compound’s 4-methylphenyl group on piperazine provides moderate electron-donating effects, favoring π-π stacking interactions.
  • In contrast, the 3-chlorophenyl group in introduces electron-withdrawing effects, enhancing antibacterial potency but reducing solubility.

Aromatic Ring Modifications :

  • The 4-ethylphenyl group in the target compound balances lipophilicity and steric bulk, whereas bis(trifluoromethyl)phenyl in increases electronegativity and steric hindrance, impacting receptor selectivity.

Ester vs. Carboxylic Acid Derivatives :

  • Ethyl esters (target, ) enhance cell permeability compared to carboxylic acid derivatives (e.g., hydroxyl variants in ), which exhibit higher solubility but lower bioavailability.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.